molecular formula C29H30N2O7 B12509828 {N-[(2,4-dimethoxyphenyl)methyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido}acetic acid

{N-[(2,4-dimethoxyphenyl)methyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido}acetic acid

Cat. No.: B12509828
M. Wt: 518.6 g/mol
InChI Key: AWDFPJNCCCPIHR-UHFFFAOYSA-N
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Description

The compound N-[(2,4-dimethoxyphenyl)methyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido}acetic acid is a synthetic organic molecule. It is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The compound is known for its stability and reactivity, making it a valuable tool in organic chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido}acetic acid typically involves multiple steps:

    Protection of the amino group: The amino group is protected using the fluorenylmethyloxycarbonyl (Fmoc) group.

    Formation of the amide bond: The protected amino acid is then coupled with using coupling reagents like HATU or EDCI in the presence of a base such as DIPEA.

    Deprotection: The Fmoc group is removed using a base like piperidine, yielding the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis: Using large reactors to carry out the protection, coupling, and deprotection steps.

    Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the compound.

    Quality control: Ensuring the purity and quality of the final product through HPLC and NMR analysis.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethoxyphenyl)methyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido}acetic acid: undergoes several types of reactions:

    Substitution reactions: The methoxy groups can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Coupling reagents: HATU, EDCI, and DCC are commonly used for amide bond formation.

    Bases: DIPEA, piperidine, and triethylamine are used in various steps of the synthesis.

    Solvents: DMF, DCM, and methanol are frequently used as solvents.

Major Products

The major products formed from these reactions include:

    Deprotected amino acids: After removal of the Fmoc group.

    Substituted derivatives: When the methoxy groups are replaced with other functional groups.

Scientific Research Applications

N-[(2,4-dimethoxyphenyl)methyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido}acetic acid: has several applications in scientific research:

    Peptide synthesis: Used as a building block in the synthesis of peptides and proteins.

    Bioconjugation: Employed in the conjugation of peptides to other molecules for biological studies.

    Drug development: Utilized in the synthesis of peptide-based drugs and therapeutic agents.

    Biochemical studies: Used in the study of enzyme-substrate interactions and protein folding.

Mechanism of Action

The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido}acetic acid involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group during the synthesis, preventing unwanted reactions. The compound’s stability and reactivity allow for efficient coupling and deprotection steps, facilitating the stepwise construction of peptides.

Comparison with Similar Compounds

N-[(2,4-dimethoxyphenyl)methyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido}acetic acid: can be compared with other Fmoc-protected amino acids:

    Fmoc-Lys(Boc)-OH: Similar in function but with a different side chain protection.

    Fmoc-Gly-OH: Lacks the side chain protection, making it less versatile.

    Fmoc-Ala-OH: Similar backbone but without the dimethoxyphenyl group.

The uniqueness of N-[(2,4-dimethoxyphenyl)methyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido}acetic acid lies in its specific protective groups and the stability they confer, making it particularly useful in complex peptide synthesis.

Properties

Molecular Formula

C29H30N2O7

Molecular Weight

518.6 g/mol

IUPAC Name

2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]acetic acid

InChI

InChI=1S/C29H30N2O7/c1-18(28(34)31(16-27(32)33)15-19-12-13-20(36-2)14-26(19)37-3)30-29(35)38-17-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-14,18,25H,15-17H2,1-3H3,(H,30,35)(H,32,33)

InChI Key

AWDFPJNCCCPIHR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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